molecular formula C11H11NaO2 B1379872 Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate CAS No. 1258828-09-9

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B1379872
CAS No.: 1258828-09-9
M. Wt: 198.19 g/mol
InChI Key: IHGSSKHCSNLMCG-UHFFFAOYSA-M
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Description

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that features a sodium ion bonded to a 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-ethylbenzaldehyde with sodium hydroxide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for several hours. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions where it donates electrons to electrophilic centers. This property makes it useful in a variety of chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;3-(4-methylphenyl)-3-oxoprop-1-en-1-olate
  • Sodium;3-(4-isopropylphenyl)-3-oxoprop-1-en-1-olate
  • Sodium;3-(4-tert-butylphenyl)-3-oxoprop-1-en-1-olate

Uniqueness

Sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents

Properties

IUPAC Name

sodium;3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSSKHCSNLMCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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